3-Hydroxyisobutyric acid
Overview
Description
Mechanism of Action
Target of Action
3-Hydroxyisobutyric acid (3-HIB) is a specific intermediary metabolite in the degradation of the branched-chain amino acid (BCAA) valine . It primarily targets tissues such as the liver, skeletal muscle, and adipocytes . These tissues play a crucial role in energy metabolism and are associated with conditions like obesity and type 2 diabetes .
Mode of Action
3-HIB interacts with its targets by participating in the metabolism of valine . It is a reactant of enzymes 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31), 3-hydroxyacyl-CoA dehydrogenase (EC: 1.1.1.35), and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) . These enzymes are involved in the degradation of BCAAs, particularly valine .
Biochemical Pathways
3-HIB is an intermediary metabolite in the valine degradation pathway . It is formed via the removal of the CoA moiety of 3-HIB-CoA by the enzyme HIBCH . The lack of CoA allows 3-HIB to leave its cells of origin, giving plasma concentrations around 10–25 μmol/L . Chronic changes in BCAA metabolism and elevations of 3-HIB may reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes .
Pharmacokinetics
The pharmacokinetics of 3-HIB are closely related to metabolic conditions. In healthy individuals, transient increases in circulatory 3-HIB concentrations during fasting are seen, likely as a mechanism that normally contributes to cellular adaptations to fluctuating food intake . In conditions like obesity and type 2 diabetes, concentrations of 3-hib show a strong and stepwise increase in the circulation, at least in part reflecting progression of systemic insulin resistance .
Result of Action
The action of 3-HIB may reflect a shift toward higher white adipocyte lipid storage and decreased muscle/brown fat fatty acid oxidation in obesity and insulin resistance, and generally reduced capacity for mitochondrial fatty acid β-oxidation in the liver as well as other tissues . This suggests that 3-HIB may play a key role in the maintenance of normal physiology and energy homeostasis .
Action Environment
The action of 3-HIB is influenced by environmental factors such as diet and exercise. Dietary or other interventions that reduce obesity and ectopic fat accumulation can lower HbA1c in patients with type 2 diabetes, allowing remission of the disease . There is considerable individual heterogeneity in the pathogenic pathways of type 2 diabetes, and biological variability in response to interventions such as diet and exercise .
Biochemical Analysis
Biochemical Properties
3-Hydroxyisobutyric acid plays a significant role in biochemical reactions, particularly as an intermediate in the metabolism of the branched-chain amino acid valine . It acts as a substrate for the enzyme 3-hydroxyisobutyrate dehydrogenase, which catalyzes the conversion of this compound to methylmalonic semialdehyde .
Cellular Effects
This compound has been identified as a secreted mediator of endothelial cell fatty acid transport and insulin resistance (IR) using animal models . It has been found that both HUVEC and human cardiac endothelial cells respond to this compound whereas human adipose tissue-derived endothelial cells do not respond to this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes involved in valine metabolism. It acts as a substrate for the enzyme 3-hydroxyisobutyrate dehydrogenase, which catalyzes its conversion to methylmalonic semialdehyde .
Temporal Effects in Laboratory Settings
In a cohort of 4,942 men and women, circulating this compound levels were found to be increased in obesity but not robustly associated with degree of IR after adjusting for BMI . Also, after adjusting for obesity and plasma BCAA, this compound levels were associated with future risk of incident T2D .
Dosage Effects in Animal Models
The effects of this compound on insulin resistance have been studied in animal models. It has been identified as a secreted mediator of endothelial cell fatty acid transport and insulin resistance (IR) using animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including valine, leucine and isoleucine degradation, β-alanine metabolism, and propanoate metabolism .
Transport and Distribution
This compound is secreted by muscle, which activates the transport of endothelial fatty acids, stimulates the uptake of muscle fatty acids, and promotes muscle lipid accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyisobutyric acid can be synthesized through several methods. One biotechnological approach involves the conversion of isobutyric acid using a combination of enzymes such as isobutyrate kinase, phosphotransisobutyrylase, and isobutyryl-coenzyme A synthetase/ligase . The process involves multiple steps, including the formation of isobutyryl-coenzyme A, which is then converted to methacrylyl-coenzyme A and subsequently hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs biocatalysts. For instance, a method developed by Mitsubishi Chemical Corporation involves reacting an alcohol or phenol with 3-hydroxyisobutyryl-coenzyme A in the presence of alcohol acyltransferase to produce this compound esters . This method leverages the specificity and efficiency of biocatalysts to achieve high yields under mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyisobutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized to form methacrylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield isobutyric acid, typically using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using reagents like thionyl chloride to form corresponding chlorides.
Major Products:
Oxidation: Methacrylic acid
Reduction: Isobutyric acid
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Hydroxyisobutyric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxyisobutyric acid: Another hydroxy acid with a similar structure but differing in the position of the hydroxyl group.
3-Hydroxybutyric acid: A related compound involved in ketone body metabolism.
Uniqueness: 3-Hydroxyisobutyric acid is unique due to its specific role in valine metabolism and its potential as a biomarker for metabolic disorders. Unlike 2-hydroxyisobutyric acid, which is involved in different metabolic pathways, this compound’s involvement in valine degradation and its impact on fatty acid metabolism in muscle tissues highlight its distinct biochemical significance .
Properties
IUPAC Name |
3-hydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXBTMSZEOQQDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862824 | |
Record name | 3-Hydroxyisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2068-83-9 | |
Record name | 3-Hydroxyisobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2068-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyisobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYISOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75C8JDF5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-HIBA in valine metabolism?
A: 3-HIBA is a key intermediate in the degradation pathway of the branched-chain amino acid, valine. [, , , , , ]
Q2: Which enzyme catalyzes the formation of 3-HIBA?
A: 3-HIBA is formed from the dehydration of methylmalonic semialdehyde, a reaction catalyzed by methylmalonic semialdehyde dehydrogenase (encoded by the ALDH6A1 gene). [, ]
Q3: How is 3-HIBA further metabolized?
A: 3-HIBA is converted into methylmalonic semialdehyde by the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH). [, , ]
Q4: What is 3-hydroxyisobutyric aciduria?
A: 3-hydroxyisobutyric aciduria is a rare, genetic metabolic disorder characterized by the accumulation and excessive excretion of 3-HIBA in the urine. [, , , ]
Q5: What are the known causes of 3-hydroxyisobutyric aciduria?
A: This condition can arise from a deficiency in either methylmalonic semialdehyde dehydrogenase [, ] or 3-hydroxyisobutyrate dehydrogenase (HIBADH). [, ]
Q6: What are the clinical manifestations of HIBADH deficiency?
A: The clinical presentation of HIBADH deficiency is variable, ranging from mild to severe. Patients may experience developmental delay, hypotonia, and metabolic acidosis. [, ]
Q7: Can diet modifications help manage 3-hydroxyisobutyric aciduria?
A: Restricting dietary valine intake has been shown to effectively reduce 3-HIBA excretion in patients with HIBADH deficiency. [, ]
Q8: What other metabolic abnormalities are associated with 3-hydroxyisobutyric aciduria?
A: In addition to elevated 3-HIBA, patients may exhibit increased levels of other organic acids in urine, including lactic acid, beta-alanine, methionine, 3-hydroxypropionic acid, 3-aminoisobutyric acid, and 2-(hydroxymethyl)butyric acid. [, ]
Q9: What is the significance of elevated 3-HIBA in other conditions?
A: Elevated plasma levels of 3-HIBA have been linked to an increased risk of developing type 2 diabetes. [] Additionally, elevated 3-HIBA levels in serum have been observed in patients with ulcerative colitis and celiac disease. []
Q10: How is 3-HIBA measured in biological samples?
A: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for quantifying 3-HIBA in urine and plasma. [, , , , ]
Q11: What are some recent findings regarding 3-HIBA and its role in disease?
A: Studies have identified 3-HIBA as a potential biomarker for chronic heart failure, particularly in patients without diabetes. [] Additionally, 3-HIBA has been linked to altered glucose utilization in the brain during delirium. []
Q12: Are there any promising therapeutic strategies targeting 3-HIBA metabolism?
A: Research suggests that lipoic acid supplementation may improve the metabolic conversion of valine to 3-HIBA in patients with certain metabolic disorders. []
Q13: How is 3-HIBA used in research?
A: (2S)[3,3,3-2H3]Isobutyrate, a deuterium-labeled form of isobutyrate, is used to study the metabolism of isobutyric acid and 3-HIBA in rats. This research helps to understand the stereospecificity of isobutyric acid dehydrogenation. [, ]
Q14: What is the significance of studying the enantiomers of 3-HIBA?
A: Research on the enantiomers of 3-HIBA and its derivatives helps to understand the stereochemical aspects of their interactions and properties. For example, studying the enthalpic changes upon mixing different enantiomers can provide insights into their molecular recognition and self-assembly processes. []
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